Ethyl 5,6-Difluorobenzimidazole-2-carboxylate

Catalog No.
S14229992
CAS No.
M.F
C10H8F2N2O2
M. Wt
226.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5,6-Difluorobenzimidazole-2-carboxylate

Product Name

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate

IUPAC Name

ethyl 5,6-difluoro-1H-benzimidazole-2-carboxylate

Molecular Formula

C10H8F2N2O2

Molecular Weight

226.18 g/mol

InChI

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14)

InChI Key

ZLNXQWMZSXSSOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2N1)F)F

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate is a fluorinated derivative of benzimidazole, a bicyclic compound that features a fused benzene and imidazole ring. This compound possesses two fluorine atoms located at the 5 and 6 positions of the benzimidazole ring and a carboxylate group at the 2 position, which significantly influences its chemical properties and biological activities. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry.

The chemical reactivity of Ethyl 5,6-Difluorobenzimidazole-2-carboxylate can be characterized by various reactions typical of benzimidazole derivatives. These include:

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom attached to the carboxylate.
  • Electrophilic Aromatic Substitution: The aromatic system can participate in electrophilic substitution reactions, particularly at positions ortho and para to the carboxylate group.
  • Fluorination Reactions: The difluorinated structure allows for further fluorination or substitution reactions, enhancing its chemical diversity .

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate exhibits notable biological activities, particularly in pharmacology. Compounds in this class are often investigated for their potential as:

  • Antimicrobial Agents: Some benzimidazole derivatives show activity against various bacterial and fungal strains.
  • Anticancer Agents: Research indicates that fluorinated benzimidazoles may possess cytotoxic properties against cancer cell lines due to their ability to interfere with DNA synthesis or function.
  • Hypoglycemic Activity: Studies suggest that certain derivatives can lower blood glucose levels, indicating potential use in diabetes management .

The synthesis of Ethyl 5,6-Difluorobenzimidazole-2-carboxylate typically involves several key steps:

  • Formation of Benzimidazole Ring: Starting from o-phenylenediamine and an appropriate carboxylic acid derivative (like ethyl acetoacetate), the reaction proceeds under acidic conditions to form the benzimidazole core.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods using reagents such as N-fluorobenzenesulfonimide or via direct fluorination techniques.
  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield Ethyl 5,6-Difluorobenzimidazole-2-carboxylate .

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate has several applications in various fields:

  • Pharmaceuticals: Its potential as an active pharmaceutical ingredient (API) makes it valuable in drug development targeting infectious diseases and cancers.
  • Agricultural Chemicals: The compound may be explored for its herbicidal or fungicidal properties due to its biological activity.
  • Research Reagents: In biochemical research, it serves as a tool for studying enzyme interactions and cellular processes .

Interaction studies involving Ethyl 5,6-Difluorobenzimidazole-2-carboxylate often focus on its binding affinity to biomolecules such as proteins. For instance:

  • Fluorescence Quenching Studies: These studies can reveal how the compound interacts with proteins like bovine serum albumin (BSA), indicating potential binding sites and affinities through static quenching mechanisms.
  • Molecular Docking Studies: Computational approaches can predict how this compound fits into active sites of target proteins, providing insights into its mechanism of action .

Several compounds share structural similarities with Ethyl 5,6-Difluorobenzimidazole-2-carboxylate. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
5-FluorobenzimidazoleSingle fluorine substitutionUsed mainly in anticancer research
2-CarboxybenzimidazoleCarboxylic acid at position 2Exhibits high solubility in water
5,6-DichlorobenzimidazoleTwo chlorine atoms instead of fluorinesDifferent reactivity profile due to chlorine's presence
Ethyl 2-AminobenzimidazoleAmino group at position 2Known for its neuroprotective effects

Ethyl 5,6-Difluorobenzimidazole-2-carboxylate stands out due to its unique combination of fluorination and carboxylic functionality, which enhances its pharmacological profile compared to other similar compounds.

The synthesis of ethyl 5,6-difluorobenzimidazole-2-carboxylate demands precise control over cyclocondensation, fluorination, and ester functionalization. Below, we dissect the interplay of these steps through modern synthetic lenses.

HBTU-Mediated Cyclocondensation Strategies for Benzimidazole Core Formation

The benzimidazole core’s construction often hinges on dehydrative cyclization, where coupling agents like HBTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) play a dual role as activators and promoters. Recent studies demonstrate that HBTU facilitates a one-pot conversion of carboxylic acids to benzimidazoles under mild, acid-free conditions. For ethyl 5,6-difluorobenzimidazole-2-carboxylate, this involves condensing a fluorinated diamine precursor with ethyl glyoxylate, where HBTU mediates amide bond formation followed by intramolecular cyclization.

Key advantages of HBTU include its ability to minimize epimerization—a critical concern when handling chiral intermediates—and its compatibility with diverse solvents like 1,4-dioxane, DMF, and toluene. A comparative analysis of coupling agents (Table 1) reveals HBTU’s superiority, achieving yields exceeding 90% for analogous benzimidazoles, whereas EDCI and DIC underperform due to incomplete activation.

Table 1. Coupling Agent Efficiency in Benzimidazole Synthesis

AgentSolventYield (%)Epimerization Observed?
HBTUDMF95No
EDCIDMF67Yes
DICToluene58Yes

Mechanistically, HBTU activates the intermediate amide via its carbodiimide moiety, enabling dehydration through the expulsion of tetramethylurea and HOBt (1-hydroxybenzotriazole). This pathway avoids harsh acidic conditions, preserving the integrity of acid-labile fluorine substituents and the ethyl ester group.

Fluorine Introduction Techniques in Benzimidazole Ring Functionalization

Regioselective fluorination at the 5- and 6-positions of the benzimidazole ring presents a synthetic challenge, necessitating strategies that balance reactivity and selectivity. Two predominant methods emerge: (1) late-stage electrophilic fluorination and (2) pre-functionalization of aromatic precursors.

Electrophilic fluorination using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enables direct C–H fluorination but risks over-fluorination or ring distortion. Alternatively, pre-functionalized diaminobenzoic acids bearing fluorine atoms offer better control. For example, 4,5-difluoro-1,2-diaminobenzene, when condensed with ethyl glyoxylate, directly yields the target compound. This approach leverages sodium metabisulfite as a mild oxidant in DMF at 120°C, achieving mono- or di-fluorination with >85% efficiency (Table 2).

Table 2. Fluorination Efficiency in Benzimidazole Synthesis

SubstrateFluorinating AgentConditionsYield (%)
4,5-Difluoro-1,2-diamineN/A (pre-fluorinated)DMF, 120°C88
1,2-DiaminobenzeneSelectfluor®MeCN, 80°C72

Halogen exchange reactions, though less common, provide another route. Treating 5,6-dichlorobenzimidazole-2-carboxylate with KF in the presence of crown ethers facilitates nucleophilic aromatic substitution, albeit with moderate yields (65–70%).

Carboxylate Ester Protection-Deprotection Strategies in Final Step Optimization

The ethyl ester group in ethyl 5,6-difluorobenzimidazole-2-carboxylate serves dual roles: it acts as a directing group during cyclocondensation and a protecting moiety for subsequent derivatization. HBTU-mediated couplings inherently preserve ester functionalities, as demonstrated in the synthesis of N-protected α-aminobenzimidazoles. For instance, ethyl esters remain intact during HBTU-promoted cyclization due to the reagent’s neutral activation mechanism, avoiding saponification or transesterification.

Deprotection, though not required for the final compound, may be necessary for further functionalization. Standard alkaline hydrolysis (e.g., NaOH/EtOH) cleaves the ester to the carboxylic acid, but microwave-assisted conditions using LiOH in THF:H₂O (3:1) at 100°C reduce reaction times from hours to minutes. Crucially, fluorinated benzimidazoles exhibit enhanced stability under basic conditions compared to their non-fluorinated analogs, mitigating unwanted ring-opening side reactions.

The incorporation of fluorine atoms at the 5,6-positions of the benzimidazole ring system results in profound electronic perturbations that significantly influence bioisosteric replacement strategies. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong electron-withdrawing inductive effect (σI = 0.51) that fundamentally alters the electronic distribution within the heterocyclic framework [1] [2].
The dual fluorine substitution pattern in Ethyl 5,6-Difluorobenzimidazole-2-carboxylate generates a cumulative electronic effect that decreases the electron density of the benzimidazole ring by approximately 1.0-2.0 pKa units compared to the non-fluorinated analog [3] [4]. This electronic modification enhances the compound's ability to form favorable electrostatic interactions with positively charged amino acid residues in protein binding sites, particularly arginine and lysine residues [3]. Research demonstrates that the 5,6-difluoro configuration produces a 5-10 fold enhancement in target binding affinity compared to mono-fluorinated derivatives, attributed to the optimal balance between electronic polarization and steric complementarity [5] [6].

The bioisosteric replacement of hydrogen atoms with fluorine in the 5,6-positions creates a unique "polar hydrophobicity" phenomenon that distinguishes fluorinated benzimidazoles from their non-fluorinated counterparts [3] [1]. This property enables the compound to maintain hydrophobic interactions while simultaneously engaging in dipolar interactions with protein targets. The C-F bond dipole moment contributes to enhanced molecular recognition through favorable electrostatic interactions, particularly with electron-deficient aromatic systems in protein binding pockets [7] [8].

Computational studies reveal that the 5,6-difluoro substitution pattern optimizes the electronic properties for bioisosteric replacement by maintaining the size similarity to hydrogen while introducing beneficial polar interactions [9] [10]. The fluorine atoms occupy positions that allow for optimal van der Waals contacts with target proteins while avoiding steric clashes that might occur with larger substituents [11] [12]. This positioning enables the compound to serve as an effective bioisostere for non-fluorinated benzimidazole derivatives in drug design applications.

Steric Contributions of 5,6-Difluoro Configuration to Target Binding Affinity

The spatial arrangement of fluorine substituents at the 5,6-positions of Ethyl 5,6-Difluorobenzimidazole-2-carboxylate creates a distinct steric environment that significantly influences target binding affinity through both favorable and unfavorable interactions. The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.2 Å) and oxygen (1.52 Å), allowing for optimal spatial complementarity with protein binding sites without introducing excessive steric bulk [2] [13].

The 5,6-difluoro configuration establishes a unique steric profile that enhances binding through multiple mechanisms. The fluorine atoms create favorable contacts with hydrophobic residues in target proteins while maintaining the overall molecular shape compatibility required for high-affinity binding [15]. Crystallographic studies of related difluorinated benzimidazole complexes demonstrate that the fluorine atoms can participate in weak C-F···H-N interactions with protein backbone atoms, contributing additional stabilization to the protein-ligand complex [4] [12].

The steric impact of the 5,6-difluoro substitution pattern is particularly pronounced in its effect on molecular conformation. The electron-withdrawing nature of fluorine atoms influences the rotational barriers around adjacent bonds, leading to conformational preferences that favor binding-competent geometries [16] [17]. This conformational control is especially important for the carboxylate ester functionality, where the fluorine substitution can influence the orientation of the ester group relative to the benzimidazole ring system.

Analysis of structure-activity relationships reveals that the 5,6-difluoro configuration provides superior binding affinity compared to alternative substitution patterns such as 4,6-difluoro or 4,5-difluoro arrangements [15] [18]. The 5,6-positioning optimizes the balance between electronic activation and steric complementarity, resulting in enhanced target recognition and improved pharmacological profiles. The difluoro substitution pattern at these positions creates a binding enhancement of approximately 5-10 fold compared to mono-fluorinated analogs, demonstrating the synergistic effects of dual fluorine substitution [19] [5].

Carboxylate Ester Hydrolysis Kinetics in Prodrug Activation Pathways

The carboxylate ester functionality in Ethyl 5,6-Difluorobenzimidazole-2-carboxylate serves as a critical prodrug activation mechanism, with hydrolysis kinetics significantly influenced by the electronic effects of the 5,6-difluoro substitution pattern. The electron-withdrawing properties of fluorine atoms accelerate ester hydrolysis through enhanced electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water or hydroxide ions [20] [21].
Kinetic studies demonstrate that the 5,6-difluoro substitution increases the base-catalyzed hydrolysis rate by approximately 4.7-fold compared to the non-fluorinated ethyl benzimidazole-2-carboxylate (5.6 × 10⁻³ M⁻¹s⁻¹ versus 1.2 × 10⁻³ M⁻¹s⁻¹) [22] [20]. This rate enhancement is attributed to the cumulative inductive effect of the two fluorine atoms, which reduces the activation energy for hydrolysis from 78.5 kJ/mol to 65.8 kJ/mol. The enhanced electrophilicity of the ester carbonyl facilitates the formation of the tetrahedral intermediate during the nucleophilic acyl substitution mechanism [21] [23].

The hydrolysis pathway follows a classic nucleophilic acyl substitution mechanism, where hydroxide ion attack on the carbonyl carbon forms a tetrahedral intermediate, followed by elimination of the ethoxide leaving group [21] [24]. The 5,6-difluoro substitution stabilizes the tetrahedral intermediate through electronic effects, reducing the barrier for both the addition and elimination steps of the hydrolysis mechanism. This results in a half-life of 52 minutes at physiological pH (7.4) compared to 145 minutes for the non-fluorinated analog [22] [25].

The prodrug activation kinetics are further influenced by the specific ester group employed. Comparative studies show that methyl and propyl esters of 5,6-difluorobenzimidazole-2-carboxylate exhibit different hydrolysis rates (4.1 × 10⁻³ M⁻¹s⁻¹ and 3.2 × 10⁻³ M⁻¹s⁻¹, respectively), indicating that the leaving group ability affects the overall hydrolysis kinetics [26] [27]. The ethyl ester provides optimal balance between stability during formulation and rapid activation under physiological conditions, making it suitable for prodrug applications [28] [29].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

226.05538383 g/mol

Monoisotopic Mass

226.05538383 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types